molecular formula C14H8N2O9 B14488714 3,3'-Oxybis(6-nitrobenzoic acid) CAS No. 63472-72-0

3,3'-Oxybis(6-nitrobenzoic acid)

Cat. No.: B14488714
CAS No.: 63472-72-0
M. Wt: 348.22 g/mol
InChI Key: WVCGXJWYBHLYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Oxybis(6-nitrobenzoic acid) is an aromatic compound characterized by the presence of two nitrobenzoic acid moieties connected via an oxygen bridge. This compound is notable for its unique structural features and its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Oxybis(6-nitrobenzoic acid) typically involves the nitration of benzoic acid derivatives. One common method is the nitration of methyl benzoate followed by hydrolysis to yield the desired product . The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective formation of the nitro groups.

Industrial Production Methods: Industrial production of 3,3’-Oxybis(6-nitrobenzoic acid) may involve large-scale nitration processes, where benzoic acid or its derivatives are treated with nitrating agents under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and solvent extraction are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Oxybis(6-nitrobenzoic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration reactions.

Major Products:

Scientific Research Applications

3,3’-Oxybis(6-nitrobenzoic acid) finds applications in several scientific domains:

Mechanism of Action

The mechanism of action of 3,3’-Oxybis(6-nitrobenzoic acid) involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and electrophilic interactions with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Uniqueness: 3,3’-Oxybis(6-nitrobenzoic acid) is unique due to the presence of two nitrobenzoic acid units connected via an oxygen bridge, which imparts distinct chemical and physical properties. This structural feature allows for unique reactivity patterns and applications that are not observed in simpler nitrobenzoic acids .

Properties

CAS No.

63472-72-0

Molecular Formula

C14H8N2O9

Molecular Weight

348.22 g/mol

IUPAC Name

5-(3-carboxy-4-nitrophenoxy)-2-nitrobenzoic acid

InChI

InChI=1S/C14H8N2O9/c17-13(18)9-5-7(1-3-11(9)15(21)22)25-8-2-4-12(16(23)24)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20)

InChI Key

WVCGXJWYBHLYME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.